molecular formula C15H22N2O2S B4136309 N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide

N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide

Cat. No. B4136309
M. Wt: 294.4 g/mol
InChI Key: HFIADCOUUCVYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of drugs known as novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for pain relief and euphoria. It also has an affinity for the kappa-opioid receptors, which are involved in the regulation of mood and behavior. N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide acts as a full agonist at both receptors, meaning that it activates them fully, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide has been shown to have potent analgesic effects, similar to those of morphine, but with a shorter duration of action. It has also been found to have sedative and anxiolytic effects, which may make it useful in the treatment of anxiety and insomnia. However, N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide also has a high potential for abuse and dependence, and can cause respiratory depression, coma, and death at high doses.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide has several advantages for use in lab experiments, including its potency, selectivity for the mu-opioid and kappa-opioid receptors, and relatively short duration of action. However, it also has several limitations, including its potential for abuse and dependence, and the risk of respiratory depression and other adverse effects at high doses.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide, including the development of safer and more effective opioid analgesics, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic uses in the treatment of anxiety and insomnia. Additionally, further research is needed to better understand the risks and benefits of N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide, and to develop strategies for reducing its potential for abuse and dependence.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects, similar to those of morphine, but with a shorter duration of action. It has also been found to have sedative and anxiolytic effects, which may make it useful in the treatment of anxiety and insomnia.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11-6-4-5-9-17(11)15(20)16-13-8-7-12(18-2)10-14(13)19-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIADCOUUCVYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-methylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-methyl-1-piperidinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.